
N-(4-benzamidophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzamidophenyl)-2-methylbenzamide, also known as BAM, is a chemical compound with potential use in scientific research. BAM is a small molecule that is capable of binding to certain proteins in the body, which can have a range of effects on cellular processes. In
作用機序
N-(4-benzamidophenyl)-2-methylbenzamide works by binding to specific proteins in the body, such as the protein Bcl-2. This binding can have a range of effects on cellular processes, including the induction of apoptosis (cell death) and the inhibition of autophagy (a process by which cells break down and recycle damaged components).
Biochemical and Physiological Effects:
N-(4-benzamidophenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain cancer cell lines, and enhance the efficacy of certain chemotherapy drugs. Additionally, N-(4-benzamidophenyl)-2-methylbenzamide has been shown to inhibit autophagy, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(4-benzamidophenyl)-2-methylbenzamide in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of these proteins in a more targeted way. Additionally, N-(4-benzamidophenyl)-2-methylbenzamide is a small molecule that is relatively easy to synthesize and purify. However, one limitation of using N-(4-benzamidophenyl)-2-methylbenzamide is that it may not be effective in all cell types or under all conditions, which can make interpreting results more challenging.
将来の方向性
There are many potential future directions for research on N-(4-benzamidophenyl)-2-methylbenzamide. For example, researchers could investigate the use of N-(4-benzamidophenyl)-2-methylbenzamide in combination with other drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-benzamidophenyl)-2-methylbenzamide and its effects on different cellular processes. Finally, researchers could investigate the potential use of N-(4-benzamidophenyl)-2-methylbenzamide in the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's.
Conclusion:
In conclusion, N-(4-benzamidophenyl)-2-methylbenzamide is a small molecule with potential applications in scientific research. Its specificity for certain proteins and ability to induce apoptosis and inhibit autophagy make it a valuable tool for studying cellular processes and diseases such as cancer. While there are limitations to its use, N-(4-benzamidophenyl)-2-methylbenzamide has many potential future directions for research that could lead to new discoveries and treatments for a variety of diseases.
合成法
N-(4-benzamidophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.
科学的研究の応用
N-(4-benzamidophenyl)-2-methylbenzamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been used as a tool to study the role of certain proteins in cellular processes such as apoptosis and autophagy. N-(4-benzamidophenyl)-2-methylbenzamide has also been used in studies of cancer cell biology, as it is capable of inhibiting the growth of certain cancer cell lines.
特性
IUPAC Name |
N-(4-benzamidophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHZJGMGKPHXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidophenyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


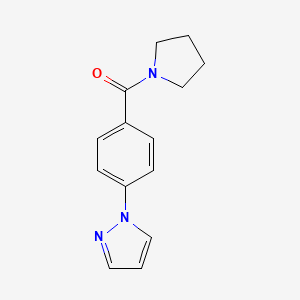
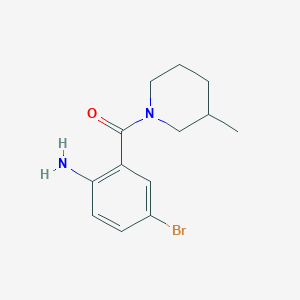
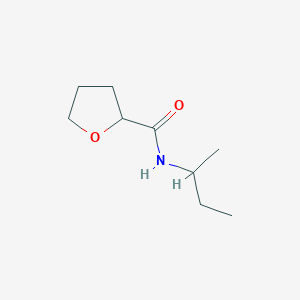

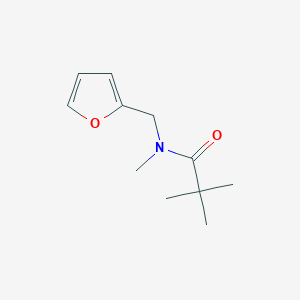

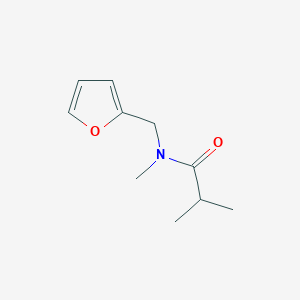

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)


![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
